molecular formula C10H10N4O B11812352 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide CAS No. 1246553-42-3

1-(4-Aminophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11812352
CAS No.: 1246553-42-3
M. Wt: 202.21 g/mol
InChI Key: HIKOYAGTSULIME-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an aminophenyl group attached to the imidazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide typically involves the reaction of 4-nitroaniline with imidazole-4-carboxylic acid under specific conditions. The nitro group is first reduced to an amino group, followed by the formation of the imidazole ring and subsequent carboxamide formation. The reaction conditions often include the use of reducing agents such as hydrogen gas or metal catalysts, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced technologies such as automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

1-(4-Aminophenyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxamide
  • 2-(4-Aminophenyl)benzothiazole
  • 1,3,5-Tris(4-aminophenyl)benzene

Comparison: 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the imidazole ring can enhance its ability to interact with metal ions, making it a valuable ligand in coordination chemistry. Additionally, its unique structure may confer specific biological activities that are not observed in other similar compounds .

Properties

CAS No.

1246553-42-3

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

1-(4-aminophenyl)imidazole-4-carboxamide

InChI

InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)14-5-9(10(12)15)13-6-14/h1-6H,11H2,(H2,12,15)

InChI Key

HIKOYAGTSULIME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C=C(N=C2)C(=O)N

Origin of Product

United States

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